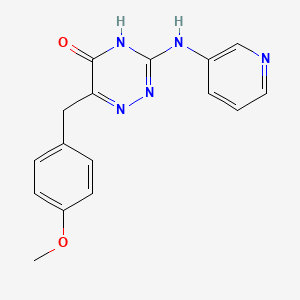

6-(4-methoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

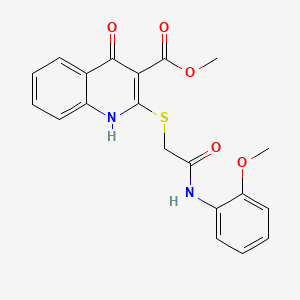

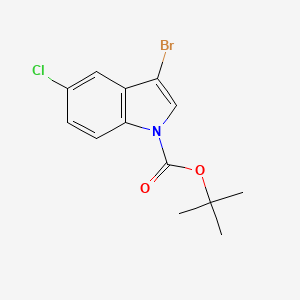

The synthesis of compounds related to 6-(4-methoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one involves multi-step chemical reactions. Starting with 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones, a series of acyclo-C-nucleosides were synthesized . The process included a Diels-Alder reaction with propargyl bromide to yield 3-bromomethylpyridines, which were then subjected to nucleophilic substitution to introduce acyclo sugar moieties. Further treatment with sodium phenylmethoxide in dry dimethyl formamide afforded benzyl protected C-nucleosides. Debenzylation and deprotection steps were necessary to obtain the final stable nucleosides .

Molecular Structure Analysis

The molecular structure of related triazine compounds has been elucidated using X-ray diffraction. For instance, the structure of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides was determined, revealing the tautomer with the proton on the O2 atom. This structure was stabilized in the crystal by forming dimers with hydrogen bonds . Such detailed structural analysis is crucial for understanding the chemical behavior and potential interactions of the triazine derivatives.

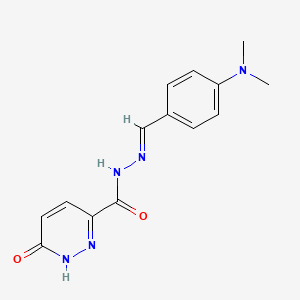

Chemical Reactions Analysis

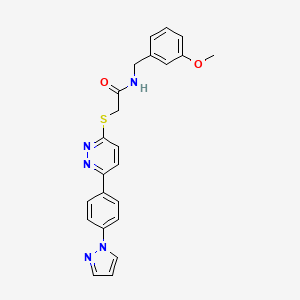

The chemical reactivity of triazine derivatives includes the formation of pseudopeptidic [1,2,4]triazines through Ugi reactions followed by treatment with sodium ethoxide . These reactions involve the combination of isocyanides, benzoylformic acids, and semicarbazones to yield complex triazine compounds. Additionally, selected triazines can be treated with diazomethane to obtain O-methyl derivatives, showcasing the versatility of these compounds in undergoing various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of methoxy and benzyl groups can affect the solubility, stability, and reactivity of these compounds. For example, the benzyl protected C-nucleosides are stable and can be deprotected to yield the final nucleoside products . The triazine ring itself is a versatile scaffold that can engage in hydrogen bonding and other non-covalent interactions due to its nitrogen atoms and the potential for tautomerism, as seen in the crystal structure analysis .

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives are noted for their effectiveness as anticorrosive materials due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces through coordination bonding. Given the structural similarity, "6-(4-methoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one" may have potential applications in the development of new anticorrosive materials (C. Verma, M. Quraishi, E. Ebenso, 2020).

Organic Pollutant Degradation

The compound's structure suggests potential for catalyzing the degradation of organic pollutants. Redox mediators enhance the efficiency of pollutant degradation by enzymes, indicating that modifications or derivatives of "this compound" could be explored as redox mediators in enzymatic treatments of industrial effluents (Maroof Husain, Q. Husain, 2007).

Pharmacological Significance

Triazines, including compounds with a 1,2,4-triazine ring, have been investigated for a wide spectrum of biological activities, suggesting that the specific compound could have potential pharmacological applications. Its structure could be a basis for developing drugs with antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Environmental Impact of Related Compounds

Research on the environmental effects of related compounds, such as parabens and oxybenzone, indicates the importance of understanding the environmental impact of "this compound." This includes its potential biodegradability, accumulation in ecosystems, and effects on wildlife. Such studies highlight the necessity of evaluating the environmental safety of new compounds before widespread application (S. Schneider, H. Lim, 2019).

properties

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-3-(pyridin-3-ylamino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-23-13-6-4-11(5-7-13)9-14-15(22)19-16(21-20-14)18-12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMODQGUBZRFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)

![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)

![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)